1-Bromo-1-(4-(difluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a bromine atom, a difluoromethyl group, and a phenyl ring attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(4-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of 1-(4-(difluoromethyl)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(4-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of new compounds with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-1-(4-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and difluoromethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-Bromo-1-(4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Bromo-1-(4-(methyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness: 1-Bromo-1-(4-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C10H9BrF2O |
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Molecular Weight |
263.08 g/mol |
IUPAC Name |
1-bromo-1-[4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O/c1-6(14)9(11)7-2-4-8(5-3-7)10(12)13/h2-5,9-10H,1H3 |
InChI Key |
XGIDAANGCLPHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)C(F)F)Br |
Origin of Product |
United States |
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